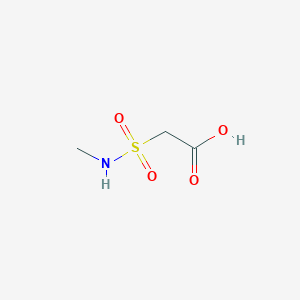
2-(Methylsulfamoyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methylsulfamoyl)acetic acid is a chemical compound with the molecular formula C3H7NO4S and a molecular weight of 153.16 . It is used in biochemical research .
Molecular Structure Analysis
The IUPAC name for 2-(Methylsulfamoyl)acetic acid is [(methylamino)sulfonyl]acetic acid . The InChI code for this compound is 1S/C3H7NO4S/c1-4-9(7,8)2-3(5)6/h4H,2H2,1H3,(H,5,6) .Aplicaciones Científicas De Investigación
Medicine: Enhancing Drug Solubility and Delivery
2-(Methylsulfamoyl)acetic acid: may play a role in the development of Deep Eutectic Solvents (DESs) which are utilized in medicine for their ability to enhance the solubility of poorly soluble drugs . This can significantly improve drug delivery systems, making medications more effective at lower doses and potentially reducing side effects.
Agriculture: Soil Fertility and Plant Health
In agriculture, organic acids, including derivatives of 2-(Methylsulfamoyl)acetic acid , are crucial for maintaining soil fertility and plant health . They participate in solubilizing minerals, thereby making them more available to plants, and can also play a role in controlling phytopathogens.
Material Science: Polymer and Resin Production
2-(Methylsulfamoyl)acetic acid: could be involved in the synthesis of polymers and resins. Its chemical structure allows it to act as a building block in complex polymerization reactions, which are fundamental processes in material science for creating a wide range of materials with specific properties .
Environmental Science: Bioremediation and Waste Treatment
This compound may contribute to environmental sustainability through its potential use in bioremediation processes. Organic acids are known to assist in the detoxification of metals and residual pesticides, which is vital for the treatment of contaminated sites and waste management .
Biochemistry: Enzyme Functionality and Metabolism Studies
In biochemistry, 2-(Methylsulfamoyl)acetic acid is used as a biochemical tool for proteomics research. It can help in studying enzyme functionality and metabolism, providing insights into cellular processes and disease mechanisms .
Pharmacology: Development of Therapeutic Agents
The compound’s role in pharmacology could be linked to the development of new therapeutic agents. Its molecular structure may be utilized in the synthesis of drug candidates or as a part of drug delivery systems that target specific tissues or cells .
Analytical Chemistry: Chromatography and Spectroscopy
Analytical chemists may use 2-(Methylsulfamoyl)acetic acid in chromatography and spectroscopy as a standard or reagent to identify and quantify other substances. Its stability and reactivity make it suitable for various analytical techniques .
Chemical Engineering: Process Optimization
In chemical engineering, this compound might be used to optimize industrial processes such as esterification, which is essential for producing esters used as solvents, fragrances, and in other applications. Its reactivity can be harnessed to improve yields and reduce reaction times .
Mecanismo De Acción
Mode of Action
It is known that acetic acid, a related compound, can induce pain sensation by causing a localized inflammatory response . It is possible that 2-(Methylsulfamoyl)acetic acid may have a similar mode of action, but this requires further investigation.
Biochemical Pathways
Acetic acid is known to be involved in various metabolic processes, including the production of organic acids in microbial biosynthetic pathways
Pharmacokinetics
It is known that the compound is a powder at room temperature , which could influence its bioavailability and pharmacokinetics.
Result of Action
Related compounds such as acetic acid are known to cause structural alterations and increased stiffness of the cell wall in yeast, which could be a potential effect of 2-(methylsulfamoyl)acetic acid .
Action Environment
The action, efficacy, and stability of 2-(Methylsulfamoyl)acetic acid could be influenced by various environmental factors. For example, the production of organic acids, including acetic acid, by microbes is known to be influenced by factors such as pH and the presence of other organic acids . Similar environmental factors could potentially influence the action of 2-(Methylsulfamoyl)acetic acid.
Propiedades
IUPAC Name |
2-(methylsulfamoyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO4S/c1-4-9(7,8)2-3(5)6/h4H,2H2,1H3,(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSUWQECDOMVAHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylsulfamoyl)acetic acid | |
CAS RN |
1042583-72-1 |
Source


|
| Record name | 2-(methylsulfamoyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

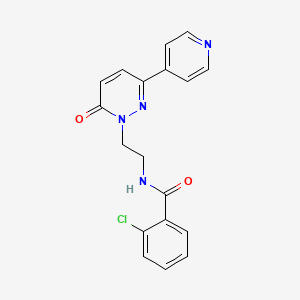

![5-(3-methoxybenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one](/img/structure/B2923758.png)
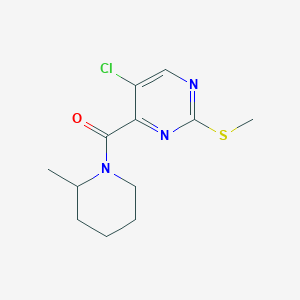
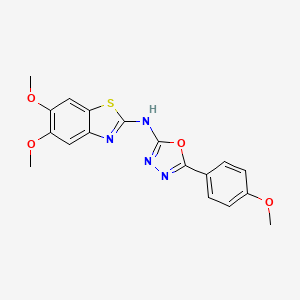

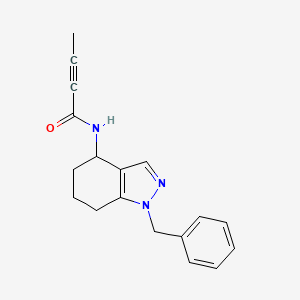
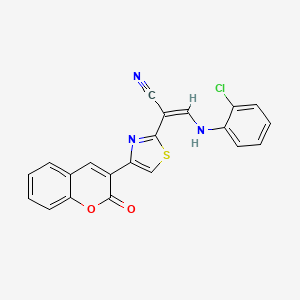
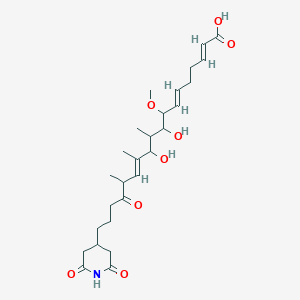
![4-ethyl-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2923771.png)
![6-[4-[6-(4-Chlorophenyl)pyridazin-3-yl]piperazin-1-yl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2923772.png)
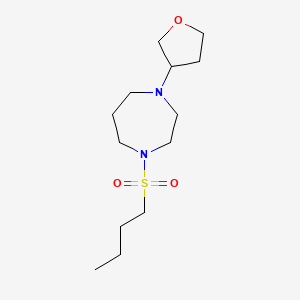
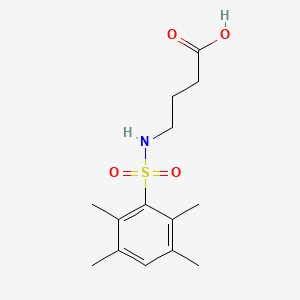
![1'-(Cyclohexanecarbonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2923778.png)